LogP Differential Between 3-Nitro and 4-Nitro Regioisomers Defines Solubility and Permeability Characteristics
The target compound N-(4-hydroxyphenyl)-3-nitrobenzamide exhibits a computed XLogP3-AA of 2.2, while its 4-nitro positional isomer N-(4-hydroxyphenyl)-4-nitrobenzamide (CAS 2248171-42-0) presents a computed XLogP3-AA of 2.5 [1]. The ΔLogP of 0.3 units translates to an approximately twofold difference in predicted octanol/water partition coefficient, a meaningful divergence for chromatographic method development and for interpreting cell-based permeability assay results where passive diffusion is a dominant factor [1].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 (PubChem computed) |
| Comparator Or Baseline | N-(4-hydroxyphenyl)-4-nitrobenzamide: XLogP3-AA = 2.5 (PubChem computed) |
| Quantified Difference | ΔLogP = 0.3 units (≈ 2× difference in partition coefficient) |
| Conditions | Computational prediction using XLogP3 3.0 algorithm (PubChem 2025) |
Why This Matters
A ΔLogP of 0.3 differentiates retention time predictability in reversed-phase HPLC and alters the apparent permeability coefficient in parallel artificial membrane permeability assays (PAMPA), directly impacting analytical method transfer and cellular uptake interpretation.
- [1] PubChem Compound Summaries: CID 4463595 (3-nitro isomer) and CID 85381510 (4-nitro isomer). XLogP3-AA computed values. NCBI (2025). View Source
